molecular formula C13H15N3O6 B13866460 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid

3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid

Cat. No.: B13866460
M. Wt: 309.27 g/mol
InChI Key: GBZQFIZTUAAFCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid involves its interaction with specific molecular targets, such as cytokine receptors and signaling proteins. By binding to these targets, the compound can modulate the activity of signaling pathways, leading to changes in cellular responses. This modulation can affect processes such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and specificity .

Properties

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

3-amino-2-[(4-amino-1-carboxy-4-oxobutyl)carbamoyl]benzoic acid

InChI

InChI=1S/C13H15N3O6/c14-7-3-1-2-6(12(19)20)10(7)11(18)16-8(13(21)22)4-5-9(15)17/h1-3,8H,4-5,14H2,(H2,15,17)(H,16,18)(H,19,20)(H,21,22)

InChI Key

GBZQFIZTUAAFCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O

Origin of Product

United States

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